molecular formula C14H17N3O B14906052 N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

Katalognummer: B14906052
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: HOHGUKJHKAEVRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a benzyl group at the nitrogen atom, an ethoxy group at position 4, and a methyl group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

  • N-benzyl-4-methoxy-6-methylpyrimidin-2-amine
  • N-benzyl-4-ethoxy-5-methylpyrimidin-2-amine
  • N-benzyl-4-ethoxy-6-ethylpyrimidin-2-amine

Comparison: N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C14H17N3O

Molekulargewicht

243.30 g/mol

IUPAC-Name

N-benzyl-4-ethoxy-6-methylpyrimidin-2-amine

InChI

InChI=1S/C14H17N3O/c1-3-18-13-9-11(2)16-14(17-13)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

HOHGUKJHKAEVRS-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=NC(=C1)C)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.